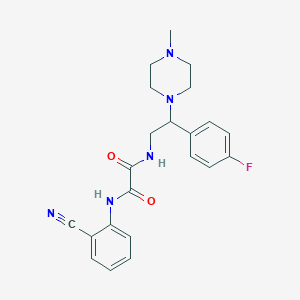
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The crystal structure of compounds related to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for understanding their conformation and bond lengths. Such analysis is crucial for predicting biological activities and drug development. For instance, the study by Ozbey, Kuş, & Göker (2001) focused on the crystal structure of a similar benzimidazole compound, providing insights into its molecular geometry.
Antibacterial Activity
Compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have shown promising antibacterial activity. For instance, Arutyunyan et al. (2013) reported on the synthesis and antibacterial activity of oxalates and acetamides of arylamines, indicating potential applications in combating bacterial infections (Arutyunyan et al., 2013).
PET Imaging in Neuroinflammation
The application of similar compounds in PET (Positron Emission Tomography) imaging for detecting neuroinflammation has been explored. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which is crucial in studying neuroinflammatory conditions like Alzheimer’s disease (Horti et al., 2019).
Neuropharmacology
In neuropharmacological research, related compounds have been studied for their effects on neural receptors and potential applications in treating disorders like binge eating. For example, Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, utilizing a selective antagonist structurally akin to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (Piccoli et al., 2012).
Cancer Research
In cancer research, structurally related compounds have been evaluated for their potential as anti-cancer agents. For instance, Riadi et al. (2021) synthesized and characterized a new quinazolinone-based derivative, evaluating its cytotoxic activity against various cancer cell lines (Riadi et al., 2021).
Sigma Receptor Ligands
Compounds with structural similarities have been synthesized and evaluated for their affinity towards sigma receptors, which are implicated in various neurological and psychiatric conditions. Perregaard et al. (1995) synthesized a series of compounds, demonstrating high affinity for sigma receptors and potential anxiolytic activity (Perregaard et al., 1995).
Synthesis and SAR in Antidepressants
In the development of antidepressants, structurally related compounds have been synthesized and their structure-activity relationships (SAR) explored. Heinrich et al. (2004) conducted systematic structural modifications to indolealkylphenylpiperazines, leading to promising in vitro and in vivo data for compounds like vilazodone (Heinrich et al., 2004).
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities have been developed as neurokinin-1 receptor antagonists, potentially useful in treating conditions like depression and emesis. Harrison et al. (2001) synthesized a high-affinity, orally active antagonist with promising efficacy in pre-clinical tests (Harrison et al., 2001).
Polyamine Analogue-Induced Cell Death
In the study of programmed cell death, related compounds have been investigated. Ha et al. (1997) explored the role of polyamine catabolism in cell death induced by a polyamine analogue, providing insights into mechanisms of selective cytotoxic activity in cancer research (Ha et al., 1997).
PET Imaging of Cannabinoid Receptors
Similar compounds have been synthesized for PET imaging of cannabinoid receptors, which are significant in neuropharmacology. Katoch-Rouse & Horti (2003) developed a radiotracer for studying CB1 cannabinoid receptors, demonstrating its utility in neuroscientific research (Katoch-Rouse & Horti, 2003).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(23)9-7-16)15-25-21(29)22(30)26-19-5-3-2-4-17(19)14-24/h2-9,20H,10-13,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKSASYAKJALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

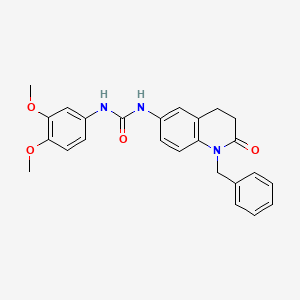
![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)
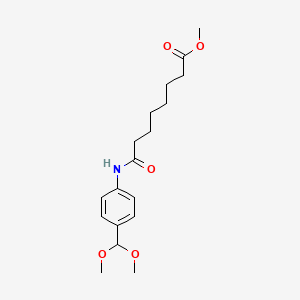

![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
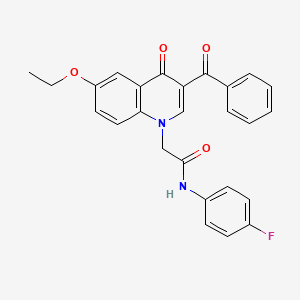
![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)



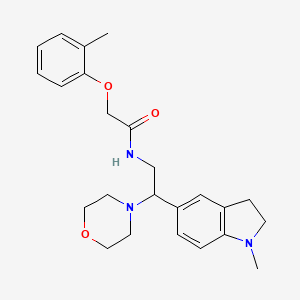
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)